2-{[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one
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Overview
Description
2-{[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core linked to a pyrimidinyl moiety through a sulfanyl methyl group. The presence of both quinazolinone and pyrimidinyl functionalities imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Pyrimidinyl Moiety: The pyrimidinyl moiety is introduced by reacting the quinazolinone core with a suitable pyrimidine derivative, often through nucleophilic substitution reactions.
Linking via Sulfanyl Methyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-{[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A structurally similar compound used as an anticancer agent.
Methotrexate: Another similar compound with applications in cancer therapy and autoimmune diseases.
Uniqueness
2-{[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of quinazolinone and pyrimidinyl moieties linked through a sulfanyl methyl group sets it apart from other similar compounds.
Properties
Molecular Formula |
C19H15N5O2S |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-[(6-amino-4-oxo-1-phenylpyrimidin-2-yl)sulfanylmethyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H15N5O2S/c20-15-10-17(25)23-19(24(15)12-6-2-1-3-7-12)27-11-16-21-14-9-5-4-8-13(14)18(26)22-16/h1-10H,11,20H2,(H,21,22,26) |
InChI Key |
VSYZCLYSWKICTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=O)N=C2SCC3=NC4=CC=CC=C4C(=O)N3)N |
Origin of Product |
United States |
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